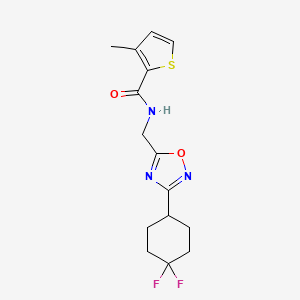

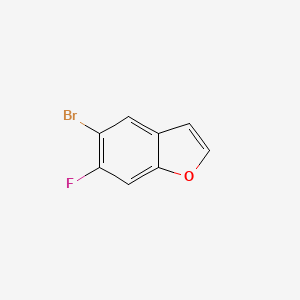

5-Brom-6-Fluor-1-benzofuran

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Bromo-6-fluoro-1-benzofuran is a compound with a molecular weight of 215.02 . It is a powder at room temperature . The IUPAC name for this compound is 5-bromo-6-fluorobenzofuran .

Synthesis Analysis

Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Novel methods for constructing benzofuran rings have been discovered in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

The InChI code for 5-Bromo-6-fluoro-1-benzofuran is1S/C8H4BrFO/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4H . This code provides a specific representation of the molecular structure of the compound. Chemical Reactions Analysis

Benzofuran compounds have been developed that have solved some of the problems posed; for example improved bioavailability is one of the targets achieved with most of the more recent compounds . Benzofuran and its derivatives have attracted much attention owing to their biological activities .Physical and Chemical Properties Analysis

5-Bromo-6-fluoro-1-benzofuran is a powder at room temperature . It has a molecular weight of 215.02 .Wissenschaftliche Forschungsanwendungen

Antitumoraktivität

Benzofuranverbindungen, einschließlich 5-Brom-6-Fluor-1-benzofuran, haben starke biologische Aktivitäten wie Antitumor gezeigt . Zum Beispiel haben einige substituierte Benzofurane signifikante wachstumshemmende Wirkungen in verschiedenen Arten von Krebszellen gezeigt .

Antibakterielle Aktivität

Es wurde festgestellt, dass Benzofuranderivate eine potente antibakterielle Aktivität aufweisen . Die 5- oder 6-Position des Kerns kann unsubstituiert sein, und Substituenten mit Halogenen, Nitro- und Hydroxylgruppen, wie in this compound, haben ebenfalls eine potente antibakterielle Aktivität gezeigt .

Antioxidative Aktivität

Benzofuranverbindungen sind bekannt für ihre antioxidativen Aktivitäten . Dies deutet darauf hin, dass this compound möglicherweise in der Forschung im Zusammenhang mit oxidativem Stress und verwandten Krankheiten verwendet werden könnte .

Antivirale Aktivität

Es wurde festgestellt, dass Benzofuranverbindungen antivirale Aktivitäten aufweisen . Dies deutet darauf hin, dass this compound möglicherweise bei der Entwicklung neuer antiviraler Medikamente verwendet werden könnte .

Anticancer-Arzneimittelforschung

Benzofuran-substituierte Chalconverbindungen sind wichtige Richtungen in der aktuellen Anticancer-Arzneimittelforschung . Eine neuartige Reihe von Chalconen, 3-Aryl-1-(5-brom-1-benzofuran-2-yl)-2-propanon-propenonen, wurde entworfen, synthetisiert und charakterisiert .

In-vivo-Tests auf Antikrebsaktivität

Weitere In-vivo-Tests mit einem murinen Lungenkrebsmodell zeigten eine signifikante Antikrebsaktivität durch Reduzierung des Wachstums metastatischer Läsionen in der Lunge, ohne das Körpergewicht oder die Größe der lebenswichtigen Organe zu beeinflussen .

Wirkmechanismus

Target of Action

Benzofuran and its derivatives, which include 5-bromo-6-fluoro-1-benzofuran, have been found to exhibit antimicrobial properties . This suggests that the compound may target bacterial or fungal cells.

Mode of Action

It has been observed that benzofuran derivatives exhibit antibacterial activity when they contain halogens, nitro, and hydroxyl groups at positions 4, 5, and 6 . This suggests that the bromo and fluoro groups in 5-Bromo-6-fluoro-1-benzofuran may interact with bacterial or fungal cells, leading to their inhibition or destruction.

Biochemical Pathways

Benzofuran derivatives have been found to have a wide range of biological and pharmacological activities . This suggests that 5-Bromo-6-fluoro-1-benzofuran may affect multiple biochemical pathways, potentially leading to a variety of downstream effects.

Pharmacokinetics

The compound’s molecular weight is 21502 , which suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed in the body.

Result of Action

Given the compound’s potential antimicrobial properties , it may lead to the inhibition or destruction of bacterial or fungal cells.

Safety and Hazards

Zukünftige Richtungen

Benzofuran compounds have potential applications in many aspects, making these substances potential natural drug lead compounds . They have attracted more and more attention of chemical and pharmaceutical researchers worldwide . This suggests that there may be future research and development opportunities for 5-Bromo-6-fluoro-1-benzofuran and similar compounds.

Biochemische Analyse

Biochemical Properties

Benzofuran derivatives have been shown to interact with various enzymes, proteins, and other biomolecules . For instance, some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis .

Cellular Effects

Benzofuran compounds have been shown to have significant effects on various types of cells and cellular processes . For example, some benzofuran derivatives have been developed and utilized as anticancer agents .

Molecular Mechanism

Benzofuran compounds have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Benzofuran compounds have been shown to have significant effects over time in laboratory settings .

Dosage Effects in Animal Models

Benzofuran compounds have been shown to have significant effects at different dosages in animal models .

Metabolic Pathways

Benzofuran compounds have been shown to be involved in various metabolic pathways .

Transport and Distribution

Benzofuran compounds have been shown to be transported and distributed within cells and tissues .

Subcellular Localization

Benzofuran compounds have been shown to localize in specific compartments or organelles within the cell .

Eigenschaften

IUPAC Name |

5-bromo-6-fluoro-1-benzofuran |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrFO/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHLGVJAMAUEQIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC2=CC(=C(C=C21)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427417-54-6 |

Source

|

| Record name | 5-bromo-6-fluoro-1-benzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2405991.png)

![2-(4-benzoylphenyl)-N-[(4-chloroanilino)methylene]-2-(4-fluorophenyl)acetamide](/img/structure/B2405994.png)

![2-methyl-1-(1-((3-(trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2405995.png)